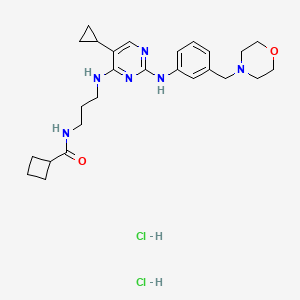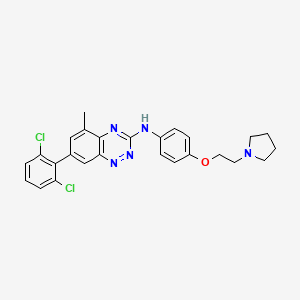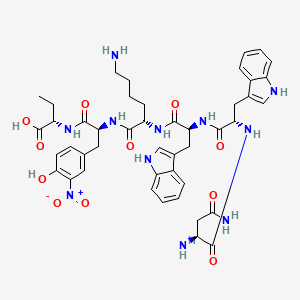
MRT 67307 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salt inducible kinase (SIK) inhibitor (IC50 values are 67, 250 and 430 nM for SIK2, SIK1 and SIK3 respectively). Also inhibits TBK1, MARK1-4, IKKε and NUAK1 (IC50 values are 19, 27-52, 160 and 230 nM respectively). Has no effect on IKKα or IKKβ. Induces IL-10 secretion and inhibits TNF-α and IL-6 secretion in bacterial LPS-stimulated macrophages. Also enhances IL-1-induced activation of NFκB-dependent gene transcription in mouse embryonic fibroblast (MEF) cells. Inhibits autophagy.
Aplicaciones Científicas De Investigación
Molecular Recognition Technology (MRT)
MRT is a groundbreaking approach in scientific research, playing a pivotal role in enhancing the selectivity and efficiency of various processes. This technology leverages the specific interaction between molecules to achieve precise separation, detection, and analysis of compounds.
Applications in Separation and Purification Processes
MRT has revolutionized the separation and purification of metals and other substances from complex mixtures. For instance, the technology has been successfully applied to the selective recovery of precious metals, including platinum group metals, from industrial processes. This application underscores MRT's potential in not only improving the sustainability of metal resources but also in minimizing environmental impacts associated with metal extraction and processing (Izatt et al., 2015).
Enhancement of Analytical Methods
The specificity of MRT has been utilized to enhance analytical methodologies, particularly in the detection of ions and molecules within complex matrices. This application is pivotal in fields ranging from environmental monitoring to healthcare, where the accurate detection of specific compounds is crucial (N. Izatt et al., 2000).
Propiedades
Fórmula molecular |
C26H36N6O2.2HCl |
|---|---|
Peso molecular |
537.52 |
Nombre IUPAC |
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride |
InChI |
InChI=1S/C26H36N6O2.2ClH/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32;;/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31);2*1H |
SMILES |
C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5.Cl.Cl |
Sinónimos |
N-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






